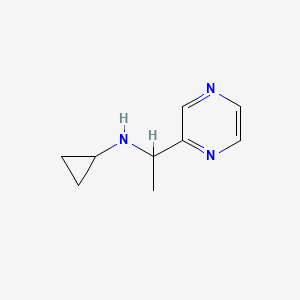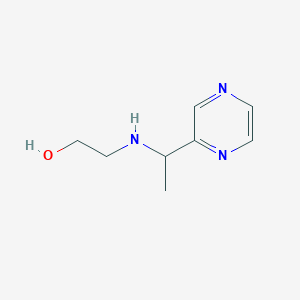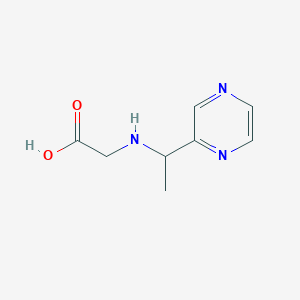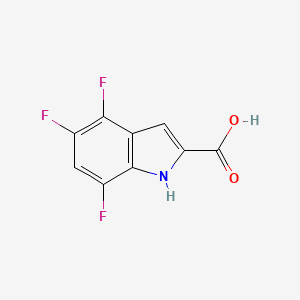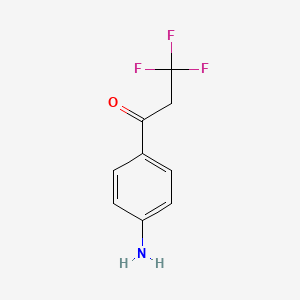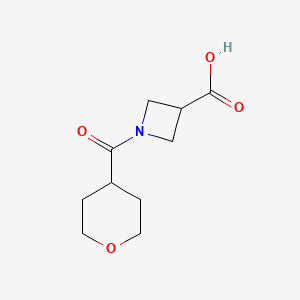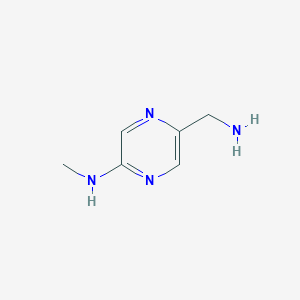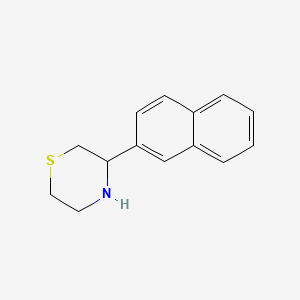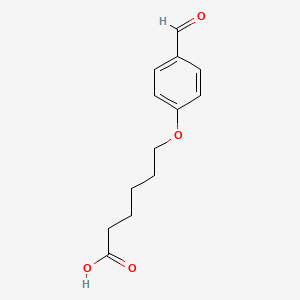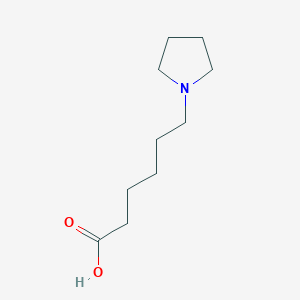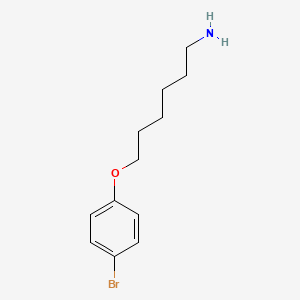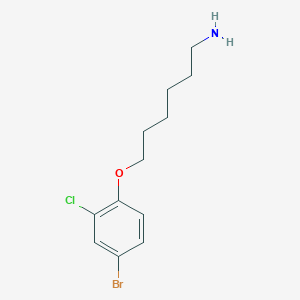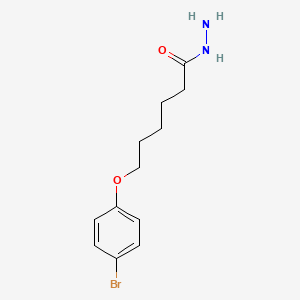![molecular formula C18H23NO B7895645 6-([1,1'-Biphenyl]-4-yloxy)hexan-1-amine](/img/structure/B7895645.png)
6-([1,1'-Biphenyl]-4-yloxy)hexan-1-amine
Descripción general
Descripción
6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine is an organic compound that features a biphenyl group linked to a hexylamine chain through an ether linkage. This compound is of interest due to its unique structural properties, which combine the characteristics of biphenyl and hexylamine, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine typically involves the following steps:
-
Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with 6-hydroxyhexan-1-amine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the etherification process.
-
Amination: : The next step involves the introduction of the amine group. This can be done by reacting the biphenyl ether intermediate with ammonia or an amine source under suitable conditions. The reaction may require a catalyst such as palladium on carbon (Pd/C) to enhance the efficiency of the amination process.
Industrial Production Methods
Industrial production of 6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.
-
Substitution: : The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of biphenyl ketones or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine involves its interaction with molecular targets through its amine and biphenyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the biphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-hexanamine: A primary aliphatic amine with a similar hexylamine chain but lacking the biphenyl group.
4-biphenylmethanol: Contains a biphenyl group but with a hydroxyl group instead of an amine.
6-amino-1-hexanol: Similar hexyl chain with an amino and hydroxyl group but lacks the biphenyl group.
Uniqueness
6-([1,1’-Biphenyl]-4-yloxy)hexan-1-amine is unique due to the presence of both the biphenyl and hexylamine moieties, which confer distinct chemical and biological properties. The biphenyl group enhances its ability to interact with aromatic systems, while the hexylamine chain provides flexibility and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
6-(4-phenylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLUCPIZGIRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
